molecular formula C4H2ClF2IN2 B10903271 4-Chloro-1-(difluoromethyl)-3-iodo-1H-pyrazole

4-Chloro-1-(difluoromethyl)-3-iodo-1H-pyrazole

Cat. No.: B10903271
M. Wt: 278.42 g/mol
InChI Key: JBJSNBBQRAHWPQ-UHFFFAOYSA-N
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Description

4-Chloro-1-(difluoromethyl)-3-iodo-1H-pyrazole is a heterocyclic organic compound that contains a pyrazole ring substituted with chlorine, difluoromethyl, and iodine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-(difluoromethyl)-3-iodo-1H-pyrazole typically involves multi-step reactions starting from readily available precursors One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to enhance the efficiency of the synthesis process. The reaction conditions are carefully controlled to minimize by-products and ensure the scalability of the production.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(difluoromethyl)-3-iodo-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Chloro-1-(difluoromethyl)-3-iodo-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Agrochemicals: The compound can be utilized in the development of pesticides and herbicides.

    Materials Science: It can be incorporated into materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe to study biological processes and interactions.

Mechanism of Action

The mechanism of action of 4-Chloro-1-(difluoromethyl)-3-iodo-1H-pyrazole involves its interaction with specific molecular targets. The presence of halogen atoms and the pyrazole ring can facilitate binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-1-(difluoromethyl)-3-iodo-1H-pyrazole is unique due to the combination of chlorine, difluoromethyl, and iodine substituents on the pyrazole ring. This unique substitution pattern imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not be suitable for.

Properties

Molecular Formula

C4H2ClF2IN2

Molecular Weight

278.42 g/mol

IUPAC Name

4-chloro-1-(difluoromethyl)-3-iodopyrazole

InChI

InChI=1S/C4H2ClF2IN2/c5-2-1-10(4(6)7)9-3(2)8/h1,4H

InChI Key

JBJSNBBQRAHWPQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NN1C(F)F)I)Cl

Origin of Product

United States

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